molecular formula C14H17NO5 B1282338 tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate CAS No. 64205-15-8

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate

Cat. No.: B1282338
CAS No.: 64205-15-8
M. Wt: 279.29 g/mol
InChI Key: SMTQMXCDEUEZRS-UHFFFAOYSA-N
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Description

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate: is a complex organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by a tert-butyl group attached to a bicyclic isoindoline structure, which includes a carbonate functional group. Its distinctive structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of Boc-ONb is amines , specifically amino groups . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Mode of Action

Boc-ONb interacts with its targets (amines) through a process known as protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The Boc-ONb compound affects the biochemical pathways involved in the synthesis of peptides . The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The protection of amino groups allows for transformations of other functional groups .

Pharmacokinetics

The principles of pharmacokinetics, including absorption, distribution, metabolism, and excretion (adme), are crucial for understanding the bioavailability and overall effects of any compound .

Result of Action

The result of Boc-ONb’s action is the formation of Boc-protected amines and amino acids . This protection allows for the selective reaction of other functional groups present in the molecule . The Boc group can be removed under anhydrous acidic conditions, allowing the amine to be free for further reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate typically involves the following steps:

    Formation of the Isoindoline Core: The initial step involves the construction of the isoindoline core through a cyclization reaction. This can be achieved by reacting an appropriate dicarboxylic acid derivative with a suitable amine under acidic or basic conditions.

    Introduction of the Carbonate Group: The carbonate group is introduced by reacting the isoindoline intermediate with a carbonate reagent, such as di-tert-butyl dicarbonate (Boc2O), in the presence of a base like triethylamine. This step typically requires mild conditions and is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the isoindoline ring, such as reducing carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) carbonate
  • tert-Butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) carbonate
  • tert-Butyl (1,3-dioxo-1,3-dihydro-4H-isoindol-2-yl) carbonate

Uniqueness

Compared to similar compounds, tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate stands out due to its bicyclic structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)19-13(18)20-15-11(16)9-7-4-5-8(6-7)10(9)12(15)17/h4-5,7-10H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQMXCDEUEZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)ON1C(=O)C2C3CC(C2C1=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538701
Record name 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64205-15-8
Record name 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What makes Boc-ONb selective for less hindered amines in Boc-protection reactions?

A1: While the provided research abstract [] doesn't delve into the mechanistic details of this selectivity, it's known that Boc-ONb, like other N-hydroxyimido-based Boc reagents, exhibits a preference for less hindered amines. This selectivity likely stems from the steric hindrance imposed by the bulky tert-butoxycarbonyl group and the bicyclic norbornene structure within Boc-ONb. These structural features can hinder its approach and reaction with amines possessing bulky substituents, favoring reactions with less hindered amines. Further research exploring the reaction kinetics and transition states would be needed to confirm this hypothesis.

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